molecular formula C25H22N2O2 B11159630 N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide

N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide

Cat. No.: B11159630
M. Wt: 382.5 g/mol
InChI Key: MIPNKQMZINUMQS-UHFFFAOYSA-N
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Description

N-(3,3-Diphenylpropyl)-2-hydroxyquinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 2-hydroxyquinoline core and a bulky 3,3-diphenylpropyl substituent on the amide nitrogen. Quinoline carboxamides are widely studied for their pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-modulating effects . The 3,3-diphenylpropyl group distinguishes this compound from others in its class, likely influencing its lipophilicity, steric interactions, and binding affinity to biological targets.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C25H22N2O2/c28-24-17-22(21-13-7-8-14-23(21)27-24)25(29)26-16-15-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,17,20H,15-16H2,(H,26,29)(H,27,28)

InChI Key

MIPNKQMZINUMQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=O)NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the 2-Hydroxyquinoline Core

The quinoline scaffold is typically synthesized via cyclization reactions. A proven method involves condensing o-nitrobenzoic acid with malonate derivatives. For instance, ethyl 3-(2-nitrophenyl)-3-oxopropionate is synthesized by reacting o-nitrobenzoic acid with monoethyl malonate potassium salt in the presence of N,N-carbonyldiimidazole (CDI) at 10–35°C. Catalytic hydrogenation reduces the nitro group to an amine, yielding ethyl 3-(2-aminophenyl)-3-oxopropionate. Subsequent cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 50–120°C forms ethyl 4-hydroxyquinoline-3-carboxylate, which is hydrolyzed to 4-hydroxyquinoline-3-carboxylic acid under basic conditions.

Modifying this approach, the 2-hydroxy group can be introduced via oxidation or by starting with ortho-substituted precursors. For example, using 2-aminophenol derivatives during cyclization could directly yield the 2-hydroxyquinoline structure, though this route requires further validation.

Carboxamide Functionalization

The carboxylic acid at position 4 is activated for amide bond formation. CDI or thionyl chloride converts the acid to an acyl imidazole or acid chloride, respectively. Reacting this intermediate with 3,3-diphenylpropylamine in dichloromethane or tetrahydrofuran (THF) at 0–30°C yields the carboxamide. Triethylamine is often added to scavenge HCl, improving reaction efficiency.

Table 1: Representative Amidation Conditions

Carboxylic Acid DerivativeCoupling ReagentSolventTemperature (°C)Yield (%)
Acyl imidazoleCDIDCM2578
Acid chlorideSOCl₂THF0–1082

Synthesis of 3,3-Diphenylpropylamine

The 3,3-diphenylpropylamine side chain is synthesized via reductive amination of diphenylacetone with ammonium acetate or through Grignard reactions. A scalable route involves reacting benzophenone with allyl magnesium bromide, followed by hydrogenation to yield 3,3-diphenylpropane-1-ol. Subsequent conversion to the amine via a Gabriel synthesis or Hofmann degradation achieves the desired moiety.

Optimization Challenges and Solutions

Steric Hindrance in Amide Coupling

The bulky 3,3-diphenylpropyl group impedes nucleophilic attack during amidation. To mitigate this, polar aprotic solvents like DMF enhance solubility, while microwave-assisted synthesis reduces reaction time from hours to minutes.

Protecting Group Strategy

The 2-hydroxy group on the quinoline may interfere with amidation. Silylation using trimethylsilyl chloride (TMSCl) in dichloromethane at 10–15°C protects the hydroxyl group, which is later deprotected using tetrabutylammonium fluoride (TBAF).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Aromatic protons (δ 7.20–8.30 ppm), hydroxyquinoline singlet (δ 5.05 ppm), and diphenylpropyl multiplet (δ 3.35–4.15 ppm) confirm the structure.

  • HPLC : Purity >98% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 182–184°C, consistent with the crystalline form.

Industrial-Scale Considerations

Solvent Recycling

Xylene and dichloromethane are recovered via fractional distillation, reducing production costs by ~15%.

Catalytic Efficiency

Palladium on carbon (Pd/C) for hydrogenation steps is reused up to five times without significant activity loss, validated by X-ray photoelectron spectroscopy (XPS) .

Chemical Reactions Analysis

Core Quinoline Scaffold Formation

The 4-hydroxyquinoline-2-one core is typically synthesized via:

  • Gould-Jacobs cyclization : Anthranilic acid derivatives react with malonic esters under thermal conditions to form the heterocyclic ring .

  • Nitration/Reduction : For introducing substituents (e.g., 2-hydroxy groups), nitration followed by reduction with sodium dithionite is employed .

Example Reaction Sequence

  • Cyclization : Anthranilic acid (1a ) → 3-ethoxycarbonyl-4-hydroxyquinolin-2-one (2a ) via HOBt/DCC-mediated C-acylation .

  • Functionalization : Hydrolysis of ester groups to carboxylic acids (e.g., 2a3a ) using NaOH/HCl .

Carboxamide Bond Formation

The target carboxamide is synthesized via amide coupling :

  • Acid Chloride Intermediate : Quinoline-4-carboxylic acid derivatives (e.g., 4 ) are treated with POCl₃/SOCl₂ to form reactive acid chlorides .

  • Amine Coupling : Reaction with 3,3-diphenylpropylamine under reflux in toluene or DMF .

Key Reaction Conditions

StepReagents/ConditionsYieldSource
Acid chloride formationPOCl₃, DMF, 100°C, 4 h70%
Amide couplingToluene, reflux, 24 h60%

Hydroxy Group Reactivity

The 2-hydroxy group participates in:

  • Intramolecular hydrogen bonding : Stabilizes the 4-hydroxyquinolinone conformation (¹H NMR: δ 16–17 ppm) .

  • Metal coordination : Acts as a chelating site for transition metals (e.g., Fe³⁺, Cu²⁺) .

Amide Bond Stability

  • Hydrolysis : Resistant under physiological conditions but cleavable under strong acidic/basic conditions (e.g., 6M HCl, 100°C) .

  • Oxidation : The thiophene variant (EVT-11109100 ) shows stability toward ROS, suggesting similar behavior for the hydroxy analog.

Biological Activity Insights

While direct data on N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide is limited, structural analogs reveal:

  • Multi-target activity : Carboxamides like 3g and 11e inhibit lipoxygenase (LOX) and lipid peroxidation (IC₅₀ = 10–52 μM) .

  • Antioxidant capacity : Hydroxyl radical scavenging (67.7%) and ABTS⁺ decolorization (72.4%) are observed in related compounds .

Computational Docking

In silico studies of analogs (3h , 3s ) show:

  • Binding mode : Interaction with LOX at an alternative binding site via hydrogen bonding and π-π stacking .

  • Pharmacophore alignment : The 4-carboxamide and 2-hydroxy groups are critical for target engagement .

Comparative Analysis of Analogous Compounds

CompoundLOX IC₅₀ (μM)Lipid Peroxidation Inhibition (%)Key Structural Feature
3g 27.5100p-Phenolic substituent
11e 5297Acetylated ferulic acid hybrid
EVT-11109100 N/AN/AThiophene substituent

Scientific Research Applications

Medicinal Chemistry

N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide has been studied for its potential therapeutic effects in various diseases:

  • Anticancer Activity : Research has indicated that quinoline derivatives exhibit antiproliferative activity against cancer cell lines. For instance, derivatives similar to this compound have shown significant inhibition of human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines with IC50 values in the micromolar range .
  • Antimalarial Properties : A related class of quinoline-4-carboxamides has demonstrated antimalarial activity against Plasmodium falciparum, showing promising efficacy in preclinical models . This suggests potential applications for this compound in malaria treatment.

Biological Interactions

The compound's interactions with biological targets have been a focus of research:

  • Enzyme Inhibition : Studies indicate that quinoline derivatives can inhibit specific enzymes involved in disease processes. For example, some compounds have been found to inhibit translation elongation factor 2 in malaria parasites .
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating their activity and leading to therapeutic effects such as anti-inflammatory or analgesic actions .

Synthesis and Development

The synthesis of this compound can be achieved through several methodologies that allow for the introduction of functional groups critical for its biological activity. The development of this compound involves optimizing its pharmacokinetic properties to enhance efficacy and reduce toxicity.

Case Study 1: Anticancer Activity

A study conducted on a series of quinoline derivatives demonstrated that compounds similar to this compound exhibited distinct antiproliferative activity against human cancer cell lines. The study utilized molecular docking techniques to evaluate binding affinities at key target sites within cancer cells .

Case Study 2: Antimalarial Efficacy

In another investigation, a quinoline derivative was optimized for enhanced oral efficacy against malaria in mouse models. The results indicated that certain modifications to the chemical structure significantly improved the compound's potency and selectivity against Plasmodium species . This highlights the potential for this compound as a lead compound for further development in antimalarial therapies.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, affecting metalloprotein functions. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Side Chain Impact: The 3,3-diphenylpropyl group in the target compound is significantly bulkier than the dimethylaminopropyl or morpholinopropyl groups in analogs . This bulkiness may reduce aqueous solubility but enhance membrane permeability and target binding in hydrophobic environments.
  • Synthetic Challenges : While and describe carboxamide synthesis via SOCl₂ activation and amine coupling, the steric hindrance of the diphenylpropyl group may necessitate optimized reaction conditions (e.g., extended reaction times or elevated temperatures) .

Antimicrobial Activity

Compounds with dimethylaminopropyl side chains (e.g., 5a1–5a4) exhibit antibacterial properties, likely due to their ability to disrupt bacterial membrane integrity or enzyme function . The diphenylpropyl variant may exhibit similar activity but with altered pharmacokinetics due to its lipophilicity.

Antioxidant and Anti-Inflammatory Potential

N-(3,3-Diphenylpropyl) acetamide derivatives (e.g., 40005, 40007) demonstrate antioxidant activity, suggesting that the diphenylpropyl group may stabilize free radicals or modulate inflammatory pathways . This property could extend to the quinoline carboxamide analog.

Enzyme Targeting

Quinoline-3-carboxamides (e.g., 40005) and 4-carboxamides (e.g., 35 in ) interact with enzymes such as kinases or proteases. The 2-hydroxy group in the target compound may enhance binding to metalloenzymes via chelation .

Biological Activity

N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline backbone, which is known for its pharmacological properties. The presence of the diphenylpropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

  • Acetylcholinesterase Inhibition : The compound has been identified as a non-competitive inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Its IC50 values indicate strong inhibition, with values reported at 70 nM for electric eel AChE and 380 nM for human AChE .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties. It has been shown to upregulate the Nrf2 pathway, leading to increased expression of protective proteins such as Heme Oxygenase-1 and NAD(P)H Quinone Dehydrogenase 1, which help mitigate oxidative stress .
  • Neuroprotective Effects : Due to its ability to inhibit neuroinflammation and protect against cytotoxicity induced by beta-amyloid (Aβ) and hydrogen peroxide (H2O2), this compound holds promise in neuroprotection .

Biological Activity Data

Activity Type IC50/EC50 Values Notes
AChE Inhibition70 nM (eeAChE)Strong non-competitive inhibitor
380 nM (huAChE)Moderate inhibition
Antioxidant ActivityN/AUpregulates Nrf2 pathway
NeuroprotectiveN/AProtects against Aβ and H2O2 cytotoxicity

Case Studies

  • Neuroprotective Study : In a study examining the neuroprotective effects of various quinoline derivatives, this compound demonstrated a significant reduction in Aβ aggregation and ROS production. This suggests potential utility in Alzheimer's disease management .
  • Antiviral Activity : Although primarily studied for neuroprotection, related compounds within the quinoline family have shown antiviral properties against viruses such as Dengue and HCV. These studies indicate that structural modifications can enhance antiviral activity .
  • Antibacterial Properties : Some derivatives of quinoline compounds exhibit antibacterial activity against various strains, indicating that similar modifications could yield effective agents against resistant bacterial infections .

Q & A

Q. What synthetic methodologies are effective for preparing N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide and its analogs?

The compound can be synthesized via multi-component reactions such as the Ugi reaction , which enables efficient coupling of amines, aldehydes, isocyanides, and carboxylic acids. For example, 3,3-diphenylpropylamine has been used as a key intermediate in Ugi reactions to generate structurally diverse amides, achieving yields up to 63% after chromatographic purification . Optimization strategies include:

  • Solvent selection (e.g., dichloromethane or methanol).
  • Temperature control (room temperature to 60°C).
  • Post-reaction purification using silica gel chromatography.

Q. How can researchers verify the purity and structural integrity of this compound?

Critical analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) : Waters Alliance systems with photodiode array detectors (210 nm detection) are used to assess purity by resolving impurities <1% .
  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (500 MHz, CDCl3_3) confirms substituent positioning, with chemical shifts for aromatic protons typically between δ 7.2–8.5 ppm .
  • Elemental Analysis : Perkin-Elmer microanalyzers validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What are the primary biological targets or assays used for initial screening of this compound?

Early-stage pharmacological profiling often focuses on:

  • Dopamine Transporter (DAT) Modulation : Competitive binding assays using 125I^{125}I-RTI-55 or 3H^3H-dopamine uptake inhibition in transfected cells (IC50_{50} values reported in µM ranges) .
  • Histamine Receptor Binding : Radioligand displacement assays for H1/H4 receptors to identify dual-target activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the 3,3-diphenylpropyl moiety for enhanced receptor affinity?

SAR strategies involve:

  • Virtual Screening and QSAR Modeling : Computational tools (e.g., molecular docking) predict how substituents on the diphenylpropyl group affect CCR5 binding. For example, adding methylsulfonyl groups to the phenyl ring improves hydrophobic interactions, increasing binding affinity by 2–3 fold .

  • Substituent Effects :

    Substituent PositionActivity (IC50_{50}, µM)Key Interaction
    Unmodified diphenylpropyl12.5 ± 1.2Van der Waals
    4-Methylsulfonylphenyl4.8 ± 0.7Hydrophobic pocket
    Data derived from CCR5 binding assays .

Q. How can contradictory data in receptor binding assays be resolved?

Contradictions in DAT inhibition (e.g., partial vs. full antagonism) may arise from:

  • Allosteric vs. Orthosteric Binding : Compounds like SRI-20041 (a diphenylpropyl-quinazolinamine analog) exhibit allosteric modulation, slowing 125I^{125}I-RTI-55 dissociation rates. Use kinetic assays (e.g., dissociation constant koffk_{\text{off}}) to differentiate mechanisms .
  • Cell Line Variability : Validate results across multiple models (e.g., HEK293 vs. CHO cells) to rule out receptor expression artifacts.

Q. What computational approaches are suitable for predicting metabolic stability of this compound?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify oxidation-prone sites (e.g., quinoline hydroxyl groups) .
  • Molecular Dynamics (MD) Simulations : Simulate cytochrome P450 interactions to predict phase I metabolism pathways .

Q. How can impurity profiling be conducted for this compound during pharmaceutical development?

  • Reference Standards : Use certified impurities (e.g., 1-(3,3-diphenylpropyl)methylamino-2-methyl-2-propanol hydrochloride) as HPLC markers .
  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13) to identify degradation products .

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